![molecular formula C12H9NO6 B12913604 3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)
3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one
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Overview
Description
3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one is an organic compound that features a nitro-substituted benzo[d][1,3]dioxole ring fused with a dihydrofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one typically involves the condensation of 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde with dihydrofuran-2(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: 3-((6-Aminobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and dioxole moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-((6-Aminobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one: A reduced form of the compound with an amino group instead of a nitro group.
3-((6-Methoxybenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one: A derivative with a methoxy group.
Uniqueness
The presence of the nitro group in 3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one imparts unique electronic properties, making it distinct from its analogs. This functional group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization .
Biological Activity
The compound 3-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one is a derivative of dihydrofuran that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its cytotoxicity, antimicrobial effects, and other pharmacological activities based on diverse scientific literature.
Chemical Structure and Properties
This compound features a unique structure characterized by a dihydrofuran moiety linked to a 6-nitrobenzo[d][1,3]dioxole unit. The presence of the nitro group is significant as it often enhances biological activity through various mechanisms.
Cytotoxicity
Research indicates that compounds similar to This compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- A study on related benzofuroxan derivatives demonstrated cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells, suggesting potential applications in cancer therapy .
Table 1 summarizes the cytotoxic effects observed in various studies:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Benzofuroxan Derivative | MCF-7 | 10 | |
Benzofuroxan Derivative | HeLa | 15 | |
3-Formylchromone Derivative | Tumor Cells | 20 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Nitro groups are known to enhance the reactivity of compounds against microbial targets. For example:
- Studies have shown that certain nitro-containing compounds exhibit significant activity against Helicobacter pylori, a common gastric pathogen .
The mechanisms underlying the biological activities of This compound can be attributed to:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways, increasing reactive oxygen species (ROS) levels which lead to cell death .
- Inhibition of DNA Synthesis : Some derivatives inhibit DNA synthesis, causing single and double-strand breaks that are difficult for cells to repair .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of nitro-containing compounds, it was found that derivatives like This compound showed selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing selectivity and potency.
Case Study 2: Antimicrobial Efficacy
Another investigation explored the antimicrobial efficacy of similar nitrobenzodioxole derivatives against resistant strains of bacteria. The results indicated that these compounds could serve as promising candidates for developing new antibiotics due to their effectiveness against multi-drug resistant pathogens.
Properties
Molecular Formula |
C12H9NO6 |
---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
(3Z)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C12H9NO6/c14-12-7(1-2-17-12)3-8-4-10-11(19-6-18-10)5-9(8)13(15)16/h3-5H,1-2,6H2/b7-3- |
InChI Key |
DZMHRKLXXDZORJ-CLTKARDFSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Canonical SMILES |
C1COC(=O)C1=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
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